molecular formula C21H19N3O4S2 B2950964 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 941914-94-9

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2950964
CAS No.: 941914-94-9
M. Wt: 441.52
InChI Key: FGAOSOBFZWMIIO-UHFFFAOYSA-N
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Description

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide ( 899735-11-6) is a high-purity chemical reagent designed for research applications . This benzamide derivative, with a molecular formula of C 21 H 19 N 3 O 4 S 2 and a molecular weight of 441.52 g/mol, is presented as a solid and features a complex structure incorporating furan, methylsulfamoyl, and benzothiazole moieties . Compounds within this structural class, specifically N-(thiazol-2-yl)-benzamide analogs, have been identified in scientific literature as potent and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists demonstrate functional activity in the low micromolar range (IC 50 values of 1–3 μM) and exhibit high selectivity, showing no significant off-target activity at other classical Cys-loop receptors such as 5-HT 3 A, nicotinic acetylcholine, GABAA, or glycine receptors . This makes them valuable pharmacological tools for probing the poorly understood physiological roles of ZAC, which is proposed to be a sensor for endogenous zinc, copper, and pH fluctuations . Researchers can utilize this compound for fundamental neuropharmacology studies, ion channel research, and the exploration of novel signaling pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-14-5-10-18-19(12-14)29-21(22-18)23-20(25)15-6-8-17(9-7-15)30(26,27)24(2)13-16-4-3-11-28-16/h3-12H,13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAOSOBFZWMIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic molecule that has drawn considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C23H25N3O5S2C_{23}H_{25}N_3O_5S^2 with a molecular weight of approximately 487.59 g/mol. The structure features a furan moiety, a thiazole ring, and an amide group, which are significant for its biological properties.

PropertyValue
Molecular FormulaC23H25N3O5S2
Molecular Weight487.59 g/mol
PurityTypically >95%

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Intermediate : Reaction of furan-2-carbaldehyde with a methylating agent.
  • Sulfamoylation : Introduction of the sulfamoyl group using sulfamoyl chloride under basic conditions.
  • Coupling Reaction : The final step involves coupling the sulfamoyl intermediate with a suitable benzoic acid derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds containing furan and thiazole moieties have been tested against various cancer cell lines, demonstrating promising cytotoxic effects.

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Used : MTS cytotoxicity assay and BrdU proliferation assays were employed to evaluate the compounds' efficacy.

Results from studies indicate that:

  • Compounds exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cell proliferation.
  • The presence of specific functional groups (e.g., nitro or chloro substituents) influenced the compounds' binding affinity to DNA, primarily within the minor groove.

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains:

Bacterial StrainIC50 Value (μM)
Escherichia coli1.35
Staphylococcus aureus2.50

This activity highlights the compound's potential as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria.

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

  • DNA Intercalation : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

Case Studies

  • Study on Lung Cancer Cell Lines : A study demonstrated that certain derivatives showed higher cytotoxicity in 2D assays compared to 3D assays, indicating a need for further investigation into their efficacy in more complex tumor microenvironments .
  • Antimicrobial Testing : Another study evaluated various furan-benzothiazole derivatives against Mycobacterium tuberculosis, finding some compounds with IC50 values as low as 1.35 μM .

Comparison with Similar Compounds

Structural Analogues with Modified Sulfamoyl Groups

(a) Piperazine-Based Derivatives

Compounds such as N-(6-methylbenzo[d]thiazol-2-yl)-4-((4-ethylpiperazin-1-yl)methyl)benzamide (i) replace the sulfamoyl group with a 4-ethylpiperazine moiety.

(b) Piperidine-Sulfonamide Derivatives

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide () retains the sulfonamide group but substitutes the furan with a piperidine ring. This compound activates calcium channels (EC₅₀ ~3 µM), suggesting that cyclic amines enhance ion channel modulation compared to heteroaromatic groups .

(c) Alkyl-Substituted Sulfamoyl Analogues

4-(N-Butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide (; C₂₂H₂₇N₃O₃S₂) features a bulkier isopropyl group on the benzothiazole. The increased hydrophobicity improves membrane permeability (logP ~3.5 vs. ~2.8 for the target compound) but may reduce aqueous solubility .

Analogues with Modified Benzothiazole Substituents

(a) 6-Bromo and 6-Aryl Derivatives

N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide () and N-(6-(3-methoxyphenyl)benzo[d]thiazol-2-yl)benzamide (a) demonstrate that electron-withdrawing (Br) or aryl groups at the 6-position enhance antitumor activity (e.g., IC₅₀ = 0.8 µM against HeLa cells) but may increase metabolic instability .

(b) Benzodioxol-Thiazole Hybrids

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide (; C₂₃H₁₉N₃O₆S₂) incorporates a benzodioxol group, improving metabolic stability (t₁/₂ >6 h in liver microsomes) compared to the target compound’s 6-methylbenzothiazole .

Functional Analogues with Alternative Cores

(a) Triazole-Thione Derivatives

Compounds like 5-(4-(4-chlorophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione () replace the benzothiazole with a triazole-thione core. These show potent antifungal activity (MIC = 2 µg/mL) but lack the benzamide’s π-stacking capacity, reducing target affinity .

(b) Thiazole-Acetamide Derivatives

N-(6-arylbenzo[d]thiazole-2-acetamide) derivatives () exhibit anti-inflammatory activity (COX-2 IC₅₀ = 0.2 µM) but have higher molecular weights (>450 Da), which may hinder blood-brain barrier penetration compared to the target compound (377.4 Da) .

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